N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-8-11(4-6-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQRMTODJMXZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzoxazepine core One common approach is the cyclization of an appropriate amino alcohol derivative with a carboxylic acid derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic applications.
Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial effects.
Industry: Its unique chemical structure may find use in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. Further research is needed to elucidate its precise mechanism of action and identify its molecular targets.
Comparison with Similar Compounds
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide
Uniqueness: This compound stands out due to its specific substitution pattern and the presence of the 3-fluoro-4-methoxybenzenesulfonamide group, which may confer unique biological and chemical properties compared to similar compounds.
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzo-fused oxazepine ring and a sulfonamide group , contributing to its distinctive chemical properties. Its molecular formula is with a molecular weight of 364.44 g/mol. The compound's structural complexity allows it to interact effectively with various biological targets.
Research indicates that this compound exhibits significant inhibitory effects against key therapeutic targets. It is believed to act primarily through the inhibition of specific enzymes involved in metabolic pathways.
Inhibitory Effects
The compound has demonstrated inhibitory activity against various enzymes:
| Enzyme Target | IC50 (nM) | Remarks |
|---|---|---|
| Squalene Synthase | 90 | Effective in hepatic microsomes from multiple species |
| Farnesyl Diphosphate Synthase | 0.67 | Exhibits potent activity against Trypanosoma cruzi |
Case Studies and Research Findings
- Inhibition of Squalene Synthase : A study highlighted that the compound effectively inhibits squalene synthase in liver microsomes from several species, suggesting its potential in cholesterol biosynthesis modulation. The IC50 values ranged from 45 nM to 170 nM depending on the species tested .
- Anti-parasitic Activity : In vivo studies demonstrated that the compound significantly reduced parasitemia in models infected with Trypanosoma cruzi when administered at doses of 50 mg/kg for 30 days . This establishes its potential as an anti-parasitic agent.
- Therapeutic Applications : The unique structural features of this compound allow it to interact favorably with biological systems, making it a candidate for further development in treating diseases associated with metabolic disorders and infections caused by parasites.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| N-(3-methylbenzamide) | Simpler structure; limited therapeutic applications |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Ethyl substitution alters solubility and reactivity |
| N-(3-fluoro-4-morpholin-4-yl-benzenesulfonamide) | Similar sulfonamide group; different biological profile |
This comparative analysis highlights the distinctiveness of this compound in terms of its complex structure and potential as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
